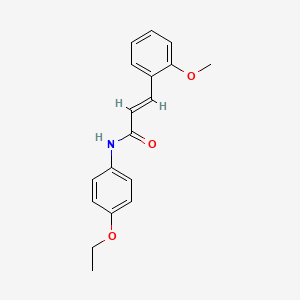

![molecular formula C14H13N3O4 B4713572 5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4713572.png)

5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multistep reactions, including esterification, nucleophilic aromatic substitution, amide formation, and ring closure processes. A study by Jatczak et al. (2014) developed a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid, leading to the efficient production of these compounds with varied substituents (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives showcases a planar or slightly folded fused-ring system. The arrangement of hydrogen bonds, including N-H...O and C-H...π(arene) interactions, plays a crucial role in the dimerization and further assembly into chains or sheets, as observed in various crystal structure analyses (Low et al., 2004).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine compounds are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. These reactions include but are not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions, which allow for the introduction of diverse functional groups and the synthesis of a wide array of heterocyclic compounds with potential pharmaceutical applications (Rosen et al., 2009).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and crystal structure, are influenced by their molecular architecture. The presence of substituents and the nature of intermolecular interactions contribute to the variability in these properties across different derivatives, affecting their solubility in various solvents and their crystal packing patterns (Ashraf et al., 2019).

Chemical Properties Analysis

The chemical behavior of pyrido[2,3-d]pyrimidine derivatives is dictated by the electronic characteristics of the pyrimidine and pyridine rings. These compounds exhibit a range of reactivities towards nucleophilic and electrophilic agents, making them suitable for various synthetic applications. The electron-withdrawing or donating effects of substituents attached to the rings significantly influence their reactivity patterns, enabling the tailored synthesis of compounds for specific purposes (Dabiri et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of the pyrido[2,3-d]pyrimidine scaffold, which has been found to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways associated with these targets, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with a variety of targets. These pathways include the tyrosine kinase pathway , phosphatidylinositol-3 kinase pathway , mammalian target of rapamycin pathway , and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation, and the induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anticancer activities. By inhibiting the function of its targets, the compound disrupts the signaling pathways that regulate cell growth and proliferation, leading to the suppression of tumor growth .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-20-8-6-17-12-11(13(18)16-14(17)19)9(4-5-15-12)10-3-2-7-21-10/h2-5,7H,6,8H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVLTXFKNMXHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)

![2,3,4,5,6-pentafluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4713506.png)

![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)

![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4713517.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4713524.png)

![3-{[(6-methoxy-6-oxohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4713541.png)

![ethyl 4-({[2-(5-chloro-2-methoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4713547.png)

![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4713557.png)

![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)